molecular formula C17H26N6OS B2544124 N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 946314-01-8

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2544124
CAS No.: 946314-01-8
M. Wt: 362.5
InChI Key: BLEPVPUVVHBSPF-UHFFFAOYSA-N
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Description

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a novel and intricate compound belonging to the class of pyrazolopyrimidines

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves a multi-step process that generally begins with the formation of the pyrazolopyrimidine core. The process includes:

    • Formation of Pyrazolopyrimidine Core:

      • Reacting hydrazine with appropriate diketones to form the pyrazole ring.

      • Cyclization of the pyrazole intermediate with suitable reagents to yield the pyrazolopyrimidine core.

    • Subsequent Functionalization:

      • Introduction of the propylthio group via nucleophilic substitution using propylthiol and a base.

      • Propylamino group incorporation through a reaction with propylamine in the presence of a catalyst.

    • Attachment of Cyclopropanecarboxamide Moiety:

      • Coupling the cyclopropanecarboxylic acid with the functionalized pyrazolopyrimidine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Industrial Production Methods:

    • Large-scale synthesis often follows similar synthetic routes but optimizes reaction conditions for higher yield and purity.

    • Use of continuous flow reactors to improve efficiency and reduce reaction time.

    • Implementation of purification techniques such as crystallization, recrystallization, and chromatography for obtaining highly pure compounds.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: Can undergo oxidative cleavage of the propylthio group, yielding sulfoxides or sulfones.

    • Reduction: Possible reduction of the nitro or other reducible functional groups within the structure.

    • Substitution: Nucleophilic substitution reactions, particularly at the pyrazolopyrimidine ring.

  • Common Reagents and Conditions:

    • Oxidation Reagents: Hydrogen peroxide, potassium permanganate, or meta-chloroperbenzoic acid.

    • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    • Substitution Reagents: Alkyl halides, alcohols, and amines with appropriate catalysts or bases.

  • Major Products:

    • Oxidation Products: Sulfoxides, sulfones.

    • Reduction Products: Secondary amines, reduced pyrazolopyrimidines.

    • Substitution Products: New pyrazolopyrimidine derivatives with altered functional groups.

Scientific Research Applications

  • Chemistry:

    • Used as a building block for designing novel organic compounds and materials.

    • Precursor for synthesizing more complex heterocyclic structures.

  • Biology:

    • Acts as a ligand in the development of enzyme inhibitors.

    • Studies on its interaction with biomolecules and proteins.

  • Medicine:

    • Potential therapeutic applications such as anticancer, antiviral, and anti-inflammatory agents.

    • Investigation of its pharmacokinetic and pharmacodynamic properties.

  • Industry:

    • Utilized in the synthesis of specialty chemicals and advanced materials.

    • Applications in agrochemicals, dyes, and pigments manufacturing.

Mechanism of Action

  • Mechanism:

    • Acts through binding to specific molecular targets, such as enzymes or receptors, modulating their activity.

    • Mechanistic studies have shown interactions with various signaling pathways and cellular processes.

  • Molecular Targets:

    • Identified targets include kinases, enzymes involved in DNA replication, and certain membrane receptors.

    • Pathway involvement includes apoptosis, cell cycle regulation, and inflammation modulation.

Comparison with Similar Compounds

  • Other pyrazolopyrimidines like N-(2-(4-amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide.

  • Pyrazolo[3,4-d]pyrimidine derivatives with different substituents like methyl, ethyl, or butyl groups instead of propyl.

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Properties

IUPAC Name

N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6OS/c1-3-7-18-14-13-11-20-23(9-8-19-16(24)12-5-6-12)15(13)22-17(21-14)25-10-4-2/h11-12H,3-10H2,1-2H3,(H,19,24)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEPVPUVVHBSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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